Tris(4-bromophenyl)amine
Overview
Description
Tris(4-bromophenyl)amine is a compound that has been studied for its electrochemical and photochemical properties. It serves as an electron transfer mediator in various oxidation reactions and has been utilized in the synthesis of other chemical compounds due to its reactivity and structural characteristics.
Synthesis Analysis
The synthesis of tris(4-bromophenyl)amine derivatives and related compounds has been explored in several studies. For instance, tris(4-bromophenyl)aminium hexachloroantimonate was used as a "waste-utilized"-type initiator for the chlorination of pyrroles via C-H activation relay . Additionally, a practical and efficient synthesis of tris(4-formylphenyl)amine, a derivative of tris(4-bromophenyl)amine, was described, highlighting a two-flask synthesis method that offers higher yields and convenience over previous procedures .
Molecular Structure Analysis
The molecular structure of tris(4-bromophenyl)amine and its derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, the solid-state structure of tris(4-hydroxy-3,5-diisopropylbenzyl)amine, a related compound, was determined by single-crystal X-ray diffraction . The molecular and crystal structures of tri(biphenyl-4-yl)amine, another derivative, were also determined, providing insight into its glass-forming properties and amorphous nature .
Chemical Reactions Analysis
Tris(4-bromophenyl)amine participates in various chemical reactions. It mediates the oxidation of amines, converting benzyl amines to Schiff bases . It also plays a role in the photochemical co-oxidation of sulfides and phosphines, where its radical cation intermediates are involved in the formation of sulfoxides and phosphine oxides . Furthermore, the compound has been used in the indirect anodic oxidation of amines and in the synthesis of novel trinuclear titanium complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(4-bromophenyl)amine and its derivatives have been extensively studied. For instance, the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile was examined, revealing an EC' mechanism for the oxidation of 2,6-lutidine . The photo- and electro-active properties of tri(biphenyl-4-yl)amine were investigated, showing that it forms an amorphous glass with a high hole drift mobility, which is significant for its applications in electronic materials .
Scientific Research Applications
Photoredox Catalysis
- Application : Tris(4-bromophenyl)amine is used in hole-mediated photoredox catalysis . It forms tunable, precomplexing and potent photooxidants in their photoexcited states .
- Method : The process involves the use of tris(4-bromophenyl)amine in its photoexcited state to oxidize molecules beyond the solvent window limits of cyclic voltammetry .
- Results : The use of tris(4-bromophenyl)amine in photoredox catalysis allows for the activation of small organic molecules and unlocks extremely high oxidative potentials .
Synthesis of Polyarylenevinylenes
- Application : Tris(4-bromophenyl)amine is used in the synthesis of linear and hyperbranched triphenylamine-based polyarylenevinylenes .
- Method : The synthesis involves the Wittig polycondensation reaction at room temperature using tris(4-bromophenyl)amine and bis- or tris-phosphonium salts .
- Results : The resulting polymers exhibit good optoelectronic properties and are suitable for use in organic light-emitting diodes (OLED), organic field-effect transistors (OFET), and photovoltaic applications .
Chemical Doping of Conjugated Polymers
- Application : Tris(4-bromophenyl)amine is used as a strong oxidant for the chemical doping of conjugated polymers .
- Method : The process involves the use of tris(4-bromophenyl)amine as an oxidant to alter the electronic properties of conjugated polymers .
- Results : The doping process enhances the conductivity of the polymers, making them suitable for use in various electronic devices .
Photoredox Catalysis
- Application : Tris(4-bromophenyl)amine is used in hole-mediated photoredox catalysis . It forms tunable, precomplexing and potent photooxidants in their photoexcited states .
- Method : The process involves the use of tris(4-bromophenyl)amine in its photoexcited state to oxidize molecules beyond the solvent window limits of cyclic voltammetry .
- Results : The use of tris(4-bromophenyl)amine in photoredox catalysis allows for the activation of small organic molecules and unlocks extremely high oxidative potentials .
Synthesis of Polyarylenevinylenes
- Application : Tris(4-bromophenyl)amine is used in the synthesis of linear and hyperbranched triphenylamine-based polyarylenevinylenes .
- Method : The synthesis involves the Wittig polycondensation reaction at room temperature using tris(4-bromophenyl)amine and bis- or tris-phosphonium salts .
- Results : The resulting polymers exhibit good optoelectronic properties and are suitable for use in organic light-emitting diodes (OLED), organic field-effect transistors (OFET), and photovoltaic applications .
Chemical Doping of Conjugated Polymers
- Application : Tris(4-bromophenyl)amine is used as a strong oxidant for the chemical doping of conjugated polymers .
- Method : The process involves the use of tris(4-bromophenyl)amine as an oxidant to alter the electronic properties of conjugated polymers .
- Results : The doping process enhances the conductivity of the polymers, making them suitable for use in various electronic devices .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N,N-bis(4-bromophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXVCYGHAUGABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347202 | |
Record name | Tris(4-bromophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-bromophenyl)amine | |
CAS RN |
4316-58-9 | |
Record name | Tris(4-bromophenyl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4316-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4316-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(4-bromophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(4-bromophenyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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